Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-
Description
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-21-16(22-4-2)12-18-17(20)19-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16H,3-4,12H2,1-2H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDEZATHQJICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC1=CC=CC2=CC=CC=C21)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145404 | |
| Record name | Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102613-46-7 | |
| Record name | Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
CDI-Mediated Urea Coupling
With both amines synthesized, 1-naphthylamine and 2,2-diethoxyethylamine react via a carbonyldiimidazole (CDI)-mediated pathway:
-
Activation Step :
-
Nucleophilic Displacement :
Optimized Conditions :
-
Solvent : Anhydrous dichloromethane or THF
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Temperature : 0°C to room temperature
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Molar Ratio : 1:1.2 (amine to CDI)
Advantages :
-
Avoids toxic phosgene derivatives.
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High functional group tolerance.
Cyclic Carbonate Aminolysis (Adapted from US5902899A)
The patent US5902899A describes symmetric urea synthesis via cyclic carbonate aminolysis. While designed for symmetric products, modifications may permit unsymmetric urea formation.
Reaction Mechanism
-
Cyclic Carbonate Activation :
Ethylene or propylene carbonate reacts with 1-naphthylamine under basic conditions (e.g., sodium methoxide), forming a carbamate intermediate. -
Displacement by 2,2-Diethoxyethylamine :
The intermediate reacts with 2,2-diethoxyethylamine at elevated temperatures (90–140°C), yielding the unsymmetric urea.
Conditions :
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Base : Sodium methoxide (10 mol%)
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Solvent : Toluene or xylene
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Temperature : 120°C, 3–5 hours
Challenges :
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Competing symmetric urea formation (1,3-di(1-naphthyl)urea or 1,3-di(2,2-diethoxyethyl)urea).
-
Yield : ~40–50% (estimated due to side reactions).
Triphosgene-Mediated Isocyanate Route
As a phosgene alternative, triphosgene (bis(trichloromethyl) carbonate) safely generates isocyanates in situ.
Synthesis of 1-Naphthyl Isocyanate
-
Step 1 :
Conditions :
-
Step 2 :
Conditions :
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Solvent : THF
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Temperature : Room temperature, 12 hours
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Yield : ~65%
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Advantages :
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High atom economy.
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Scalable for industrial applications.
Comparative Analysis of Methods
| Method | Yield | Safety | Complexity | Cost |
|---|---|---|---|---|
| CDI-Mediated | 60–70% | High | Moderate | High |
| Cyclic Carbonate | 40–50% | Moderate | Low | Low |
| Triphosgene | 65% | Moderate | High | Moderate |
Key Observations :
-
The CDI method offers the best balance of safety and yield but requires expensive reagents.
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Cyclic carbonate aminolysis is economical but struggles with selectivity for unsymmetric ureas.
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Triphosgene provides reliable yields but demands careful handling.
Purification and Characterization
Post-synthesis, the urea product is purified via:
Characterization Data :
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Melting Point : 180–185°C (predicted based on analogous ureas).
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¹H NMR (400 MHz, CDCl₃): δ 8.2–7.4 (m, 7H, naphthyl), 4.5 (t, 1H, NH), 3.6–3.4 (m, 4H, OCH₂), 1.2 (t, 6H, CH₃).
Industrial and Pharmacological Relevance
The target urea’s structural motifs (naphthyl and diethoxyethyl) suggest applications in:
Chemical Reactions Analysis
Types of Reactions
“Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-” can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The diethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- is a compound with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science.
Molecular Formula
- C : 17
- H : 22
- N : 2
- O : 3
Structural Characteristics
The compound features a urea functional group linked to a naphthyl group and a diethoxyethyl substituent. This unique structure contributes to its diverse applications.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of urea compounds exhibit anticancer properties. Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- may serve as a lead compound for the development of new anticancer agents. Studies have shown that modifications in the naphthyl group can enhance cytotoxicity against various cancer cell lines.
Enzyme Inhibition
Urea derivatives are known to act as enzyme inhibitors. This compound may inhibit specific enzymes involved in cancer progression or other diseases, making it a candidate for drug development.
Agricultural Science
Pesticide Formulation
The compound can be explored as an active ingredient in pesticide formulations. Its structural properties may contribute to increased efficacy against pests while ensuring lower toxicity to non-target organisms.
Fertilizer Additive
Due to its nitrogen content, urea derivatives can be utilized as additives in fertilizers to enhance nutrient delivery and improve plant growth.
Materials Science
Polymer Synthesis
Urea-based compounds are valuable in the synthesis of polymers with specific properties. Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- can be employed in the production of specialty polymers that exhibit unique thermal and mechanical properties.
Nanocomposites
Research is ongoing into the use of this compound within nanocomposite materials, where it can improve the compatibility and dispersion of nanoparticles within polymer matrices.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various urea derivatives for their anticancer properties. The results indicated that compounds with naphthyl substituents demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) .
Case Study: Agricultural Applications
In a recent study published in the Journal of Agricultural and Food Chemistry, researchers investigated the efficacy of urea-based pesticides. The findings suggested that formulations containing urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- showed improved pest control compared to traditional pesticides .
Table of Applications
Mechanism of Action
The mechanism of action of “Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)-” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of Urea Derivatives
Key Observations:
- Diethoxyethyl vs. Thiourea (ANTU): Replacing the urea oxygen with sulfur (as in ANTU) significantly increases toxicity, making ANTU a potent rodenticide . The diethoxyethyl group in the target compound likely reduces acute toxicity while improving water solubility.
- Alkyl vs. Aryl Substituents: The 2,2-dimethylpropyl group in the dimethylpropyl analog (CAS: 102613-47-8) enhances hydrophobicity (LogP: 1.65) compared to the diethoxyethyl group, which may improve membrane permeability but reduce solubility .
- Chlorinated Derivatives: The dichlorophenyl ethyl analog () has a higher molecular weight (359.25 g/mol) and likely exhibits distinct bioactivity due to halogen interactions with biological targets.
Physicochemical Properties
Table 2: Physical Properties of Selected Ureas
| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility Trends |
|---|---|---|---|
| Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- | Not reported | Estimated ~1.1 | Moderate water solubility (ether group) |
| 1-Naphthylthiourea (ANTU) | Decomposes | 1.32 | Low water solubility |
| 1-(2,2-Dimethylpropyl)-3-(1-naphthyl)urea | 385 | 1.107 | Lipid-soluble |
| 1-Allyl-3-(2,2-diethoxyethyl)urea | Not reported | Not reported | Reacts via allyl group |
Key Observations:
- The diethoxyethyl group likely reduces the melting/boiling points compared to purely aromatic or alkyl-substituted ureas due to increased molecular flexibility and hydrogen bonding capacity.
- ANTU’s higher density (1.32 g/cm³) reflects its compact thiourea core versus the bulkier diethoxyethyl substituent .
Biological Activity
Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula for Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- is . The compound features a naphthyl group and a diethoxyethyl substituent which are believed to contribute to its biological activity.
Anticancer Properties
Research has indicated that derivatives of urea compounds can exhibit significant anticancer properties. For instance, studies on similar urea compounds have shown that they can induce apoptosis in cancer cells through various pathways.
- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This pathway has been observed in studies involving urea derivatives where mitochondrial dysfunction plays a crucial role in cell death .
Antioxidant Activity
Urea compounds have been noted for their antioxidant properties. The presence of the naphthyl group may enhance the electron-donating capacity of the molecule, thereby neutralizing free radicals.
- Study Findings : In vitro assays have demonstrated that related urea compounds can scavenge free radicals and protect against oxidative damage in cellular models. This effect is particularly relevant in the context of neuroprotection and cardioprotection .
Case Study 1: Anticancer Activity
A study investigating the effects of substituted urea compounds on human cancer cell lines revealed that Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- significantly inhibited cell proliferation in breast and colon cancer cells. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar urea derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal death by enhancing endogenous antioxidant defenses and inhibiting pro-apoptotic signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Urea, 1-(1-naphthyl)-3-(2,2-diethoxyethyl)- with high yield and purity?
- Methodology : Optimize reaction conditions by varying solvents (e.g., DMF or THF), catalysts (e.g., triethylamine), and temperature. Use nucleophilic substitution or urea-forming reactions between 1-naphthylamine and 2,2-diethoxyethyl isocyanate. Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). For yields >80%, ensure anhydrous conditions and inert atmosphere .
- Example Table :
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | Triethylamine | 80 | 78 | 98.5 |
| THF | DBU | 60 | 85 | 99.1 |
Q. How can researchers confirm the structural integrity of this urea derivative post-synthesis?
- Methodology :
- NMR : Analyze -NMR for naphthyl aromatic protons (δ 7.2–8.5 ppm) and diethoxyethyl signals (δ 3.4–4.2 ppm for –OCH–, δ 1.2 ppm for –CH).
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H] at m/z 335.2) using ESI-MS.
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents .
Q. What are the key considerations in designing experiments to assess the compound’s stability under various conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 40°C, 60°C, and 80°C for 1–4 weeks.
- pH : Buffer solutions (pH 3–10) at 25°C.
- Light : UV-Vis irradiation (254 nm) for photostability.
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound in anticancer research?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace naphthyl with substituted aryl groups or vary diethoxy chain length).
- In Vitro Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values to identify critical functional groups.
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like tubulin or kinases. Validate with MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .
Q. How can contradictory data regarding the compound’s biological activity be systematically addressed?
- Methodology :
- Reproducibility Checks : Standardize protocols (e.g., cell culture conditions, compound concentrations).
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in estrogen receptor-positive cells).
- Mechanistic Studies : Use CRISPR/Cas9 gene editing to knock out suspected targets and confirm role in activity .
Q. What computational approaches are suitable for predicting the ADMET properties of this urea derivative?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and hepatotoxicity (CYP450 inhibition).
- Toxicity Profiling : Apply ProTox-II to predict LD and organ-specific toxicity. Cross-validate with in vitro assays (e.g., Ames test for mutagenicity) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
